molecular formula C19H16F2N4O2S B2858656 N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide CAS No. 897457-26-0

N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide

Cat. No.: B2858656
CAS No.: 897457-26-0
M. Wt: 402.42
InChI Key: BHOXGTVSRIBKTI-UHFFFAOYSA-N
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Description

N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a novel synthetic small molecule of significant interest in oncology research, particularly in the study of protein kinase signaling pathways. Its structure integrates a 4-phenyl-1H-imidazole core, a motif frequently found in potent inhibitors of various kinases. The compound is hypothesized to function as a targeted inhibitor, with potential activity against specific receptor tyrosine kinases implicated in tumor proliferation and survival. Researchers can utilize this compound to probe the mechanistic roles of kinases in cellular models of disease, to investigate downstream signaling cascades such as the MAPK/ERK or PI3K/AKT pathways, and to evaluate its effects on cell cycle arrest and apoptosis in malignant cell lines. The ethanediamide (oxalamide) linker and the 2,5-difluorophenyl substituent are designed to optimize binding affinity and selectivity within the kinase ATP-binding pocket, while the sulfanylethyl chain provides conformational flexibility. This makes it a valuable chemical probe for elucidating the complex pathophysiology of cancer and for supporting the development of new targeted therapeutic strategies. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S/c20-13-6-7-14(21)15(10-13)24-18(27)17(26)22-8-9-28-19-23-11-16(25-19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOXGTVSRIBKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenyl-1H-imidazole-2-thiol

Method A (Cyclocondensation):
A mixture of 2,3-diaminomaleonitrile (DAMN, 0.5 mmol), benzaldehyde (0.5 mmol), and cerium(IV) ammonium nitrate/nitric acid (CAN/NA, 0.05/0.4 equiv.) in acetonitrile is heated at 70°C for 35–50 min. The reaction affords 2-aryl-4,5-dicyanoimidazoles, which are hydrolyzed to thiols via thiourea intermediates.

Method B (Thioamide Cyclization):
2-Oxo-2-phenylthioacetamide (1.04 g, 6.3 mmol) reacts with 3-nitrobenzaldehyde (0.95 g, 6.3 mmol) in ethanol under reflux for 7 h, yielding 2-sulfanyl imidazoles after oxidative workup.

Alkylation to Form 2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]ethylamine

The thiol group undergoes nucleophilic substitution with 2-bromoethylamine hydrobromide (1.2 equiv.) in DMF at 50–55°C for 1 h, catalyzed by NaOH (0.67 g, 6.3 mmol) and PEG600 (1.8 g). The product is isolated via centrifugal filtration (78% yield).

Reaction Conditions:

  • Solvent: DMF
  • Base: NaOH
  • Catalyst: PEG600
  • Temperature: 50–55°C

Oxalamide Formation

Stepwise Amidation:

  • Oxalyl Chloride Activation: 2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]ethylamine (1.0 equiv.) reacts with oxalyl chloride (2.2 equiv.) in dry dichloromethane at 0°C under N₂.
  • Coupling with 2,5-Difluoroaniline: The intermediate oxalamic acid chloride is treated with 2,5-difluoroaniline (1.1 equiv.) and triethylamine (3.0 equiv.) at room temperature for 12 h.

Workup:

  • Purification: Recrystallization from toluene
  • Yield: 72–85%
  • Purity: >98% (HPLC)

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • DMF/PEG600 System : Enhances nucleophilicity of the thiol and stabilizes intermediates via hydrogen bonding.
  • CAN/NA Oxidative System : Facilitates one-pot cyclocondensation by regenerating Ce(IV) through HNO3-mediated oxidation.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.72–7.35 (m, 5H, Ph-H), 6.95–6.82 (m, 2H, Ar-F), 3.65 (t, J = 6.4 Hz, 2H, SCH₂), 3.12 (t, J = 6.4 Hz, 2H, CH₂NH).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Comparative Data Table

Step Reagents/Conditions Yield (%) Purity (%)
Imidazole Synthesis CAN/NA, MeCN, 70°C 75–89 95
Alkylation NaOH, PEG600, DMF, 50°C 78 97
Oxalamide Formation Oxalyl chloride, TEA, CH₂Cl₂ 85 98

Industrial Scalability and Environmental Impact

  • Solvent Recycling : DMF is recovered via distillation (90% efficiency), reducing waste.
  • Atom Economy : 82% for the final amidation step, minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to metal ions, affecting enzymatic activity and protein function. Additionally, the fluorinated phenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Hydrazinecarbothioamides and 1,2,4-Triazole Derivatives ()

Compounds 4–6 (hydrazinecarbothioamides) and 7–9 (1,2,4-triazole-3(4H)-thiones) share the 2,4-difluorophenyl group but differ in core scaffolds and functional groups:

Parameter Target Compound Hydrazinecarbothioamides [4–6] 1,2,4-Triazole-Thiones [7–9]
Core Structure Ethanediamide Hydrazinecarbothioamide (C=S) 1,2,4-Triazole with thione tautomer
Key Functional Groups Amide (C=O), Imidazole, Sulfanyl (S-) Thiocarbonyl (C=S), Sulfonyl (SO₂) Thione (C=S), Sulfonyl (SO₂)
IR Spectroscopy Expected C=O stretch (~1660–1680 cm⁻¹), S-C vibrations (~600–700 cm⁻¹) C=S stretch (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) C=S (1247–1255 cm⁻¹), no C=O absorption
Tautomerism Imidazole NH tautomerism possible N/A Exists as thione tautomer (no S-H stretch; confirmed by IR/NMR)
Synthetic Route Not specified in evidence Nucleophilic addition of hydrazides to isothiocyanate Alkaline cyclization of hydrazinecarbothioamides

Key Differences :

  • The target compound’s imidazole ring offers distinct hydrogen-bonding and aromatic interactions compared to the triazole or sulfonyl groups in analogs.
  • The absence of sulfonyl (SO₂) groups in the target compound may reduce polarity compared to compounds 4–9 , influencing solubility and membrane permeability.

N-(Substituted Phenyl)acetamides ()

The compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I) shares an acetamide backbone but diverges in substituents:

Parameter Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Core Structure Ethanediamide Acetamide
Substituents 2,5-Difluorophenyl, Imidazolylsulfanyl 4-Chloro-2-nitrophenyl, Methylsulfonyl
Electronic Effects Fluorine atoms (σ-inductive electron withdrawal) Nitro (strong electron withdrawal), Chlorine (moderate electron withdrawal)
Crystallography Not reported Nitro group twisted from benzene plane; intermolecular H-bonding observed

Implications :

  • The target compound’s fluorine substituents may offer better metabolic resistance than the nitro group .

Table 3: Comparative Overview

Compound Type Target Compound Hydrazinecarbothioamides 1,2,4-Triazoles N-(Substituted Phenyl)acetamides
Bioisosteric Potential High (imidazole vs. triazole) Moderate (C=S vs. C=O) High (tautomerism) Low (nitro vs. fluoro)
Polarity Moderate (amide + S-) High (SO₂, C=S) Moderate (C=S) High (SO₂, NO₂)
Synthetic Complexity Likely high (multiple steps) Moderate Moderate Low (direct acetylation)

Q & A

Q. What are the critical reaction conditions and synthetic routes for synthesizing N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Thioether formation : Reacting a thiol-containing imidazole precursor (e.g., 4-phenyl-1H-imidazole-2-thiol) with a halogenated ethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using coupling agents like EDCI/HOBt or DCC to link the ethanediamide moiety to the difluorophenyl group .
  • Optimization : Temperature (40–60°C) and pH (neutral to slightly basic) are critical to minimize side reactions and improve yields (>70%). Continuous flow chemistry can enhance scalability .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95%) and monitoring reaction progress .

Q. How do the functional groups (e.g., difluorophenyl, imidazole-thioether) influence reactivity?

  • Imidazole-thioether : Participates in nucleophilic substitutions (e.g., alkylation) and metal coordination, enabling further derivatization .
  • Difluorophenyl group : Enhances metabolic stability and influences lipophilicity (logP ~3.2), impacting bioavailability .

Advanced Research Questions

Q. How can experimental design principles optimize bioactivity screening assays for this compound?

  • Factorial design : Screen variables like concentration (1–100 µM), incubation time (24–72 hrs), and cell lines (e.g., HEK293 vs. HeLa) to identify significant factors .
  • Dose-response curves : Use non-linear regression (e.g., Hill equation) to calculate IC₅₀ values and assess potency .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish target-specific vs. off-target effects .
  • Structural analogs : Compare activity with derivatives lacking the difluorophenyl group to isolate pharmacophore contributions .

Q. How can molecular docking and SAR studies elucidate the pharmacodynamic profile?

  • Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., COX-2 or EGFR kinases) and validate with mutagenesis studies .
  • SAR analysis : Modify the sulfanylethyl linker length or imidazole substituents to correlate structural changes with activity .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) to measure half-life and metabolic susceptibility .

Q. How do statistical methods enhance process optimization in large-scale synthesis?

  • Response Surface Methodology (RSM) : Optimize variables (e.g., reagent stoichiometry, solvent ratio) to maximize yield .
  • PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

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